molecular formula C16H17N3O2 B11028220 3-hydroxy-1-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinolin-2(1H)-one

3-hydroxy-1-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinolin-2(1H)-one

Cat. No.: B11028220
M. Wt: 283.32 g/mol
InChI Key: WGYSHQDHAFCTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolines. Quinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives.

    Quinoline ring synthesis: This step might involve the cyclization of an aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Hydroxylation and methylation: Introduction of the hydroxyl and methyl groups can be done using specific reagents like methyl iodide for methylation and hydroxylating agents for the hydroxyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might convert the compound into dihydroquinoline derivatives.

    Substitution: Various substitution reactions can occur, especially on the pyrazole and quinoline rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for diseases where quinoline derivatives are effective.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    DNA: Intercalation into DNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Hydroxyquinoline: Similar structure with hydroxyl groups, used in various medicinal applications.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

Uniqueness

3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other quinoline and pyrazole derivatives.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

3-hydroxy-1-methyl-4-(1,3,5-trimethylpyrazol-4-yl)quinolin-2-one

InChI

InChI=1S/C16H17N3O2/c1-9-13(10(2)19(4)17-9)14-11-7-5-6-8-12(11)18(3)16(21)15(14)20/h5-8,20H,1-4H3

InChI Key

WGYSHQDHAFCTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=C(C(=O)N(C3=CC=CC=C32)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.